1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Molecular Formula: C₁₈H₁₆ClN₃O₂
Molecular Weight: 341.80 g/mol
CAS Number: 937598-70-4
This pyrazolopyridine carboxylic acid derivative features a 4-chlorobenzyl group at position 1, a cyclopropyl substituent at position 6, and a methyl group at position 2. Its structural complexity and functional groups make it a candidate for medicinal chemistry research, particularly in targeting enzymes or receptors where pyrazolopyridine scaffolds are active .
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-10-16-14(18(23)24)8-15(12-4-5-12)20-17(16)22(21-10)9-11-2-6-13(19)7-3-11/h2-3,6-8,12H,4-5,9H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIZVECNPADQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701118283 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701118283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937598-70-4 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937598-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)methyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701118283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-b]pyridine core have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces. These interactions can lead to changes in the conformation or activity of the target proteins, thereby modulating their function.
Result of Action
Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound could potentially have a wide range of effects at the molecular and cellular level.
Biological Activity
1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (commonly referred to as CPPC) is a compound belonging to the pyrazolo[3,4-b]pyridine class, known for its diverse biological activities. This article delves into the biological activity of CPPC, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H16ClN3O2
- Molecular Weight : 341.79 g/mol
- CAS Number : 937598-76-0
CPPC acts primarily as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a critical regulator of lipid metabolism. The activation of PPARα has been linked to beneficial effects in managing dyslipidemia and associated metabolic disorders. The structural analysis shows that CPPC forms a hydrogen-bond network essential for PPARα activation, which differs from traditional fibrate drugs .
1. Antiproliferative Effects
Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including CPPC, exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- In vitro studies demonstrated that CPPC can inhibit cellular proliferation in HeLa (cervical cancer), HCT116 (colorectal cancer), and A375 (melanoma) cell lines with IC50 values indicating potent activity .
2. Anti-inflammatory Properties
CPPC has been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The compound's ability to influence cytokine production and immune cell activity suggests its application in treating inflammatory diseases.
3. Neuroprotective Effects
Emerging studies suggest that CPPC may provide neuroprotective benefits through its antioxidant properties and modulation of neuroinflammatory processes. This aspect is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.
Case Studies
Potential Therapeutic Applications
Given its diverse biological activities, CPPC holds promise for several therapeutic applications:
- Dyslipidemia Management : As a PPARα agonist, it could be developed into a treatment for dyslipidemia.
- Cancer Therapy : Its antiproliferative effects warrant further investigation into its use as an anticancer agent.
- Neuroprotection : Its potential neuroprotective effects may lead to applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key structural modifications among analogs include substitutions on the benzyl group, cyclopropyl ring, and pyrazolo-pyridine core. These changes influence molecular weight, polarity, and bioactivity.
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Fluorine Substitution : Replacing 4-chlorobenzyl with 4-fluorophenyl () reduces molecular weight by ~30 g/mol and increases polarity, which may affect solubility and target binding.
- Phenyl vs. Cyclopropyl at Position 6 : The 6-phenyl analog () has a higher molecular weight (377.82 vs. 341.80), introducing greater aromaticity and bulk, which could influence pharmacokinetics .
Commercial Availability and Purity
Q & A
Q. Methodological Answer
- HPLC-PDA/MS : Detects impurities (e.g., dechlorinated byproducts at RT 12.3 min) and quantifies purity (>98% required for pharmacological assays) .
- Dynamic NMR : Resolves rotational isomers of the cyclopropyl group, observed as split signals at low temperatures (−40°C) .
- Isotopic Labeling : N-labeled pyrazole precursors trace nitrogen migration during cyclization, confirming reaction mechanisms .
Case Study : In , X-ray data corrected misassigned NOE correlations between pyridine and benzyl groups.
How can computational modeling guide the design of derivatives with enhanced activity?
Q. Advanced Research Focus
- Docking Studies : Predict binding poses in kinase ATP pockets (e.g., CDK2), identifying favorable interactions between the carboxylic acid and Lys89 .
- QSAR Models : Correlate Hammett σ values of substituents with IC (R = 0.87), guiding the selection of electron-withdrawing groups for potency .
- MD Simulations : Reveal conformational flexibility of the cyclopropyl ring, with free energy barriers (~5 kcal/mol) influencing target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
